
Bendamustine Isopropyl Ester
Overview
Description
Bendamustine Isopropyl Ester (C₁₉H₂₇Cl₂N₃O₂; MW 400.34) is a derivative of bendamustine, a nitrogen mustard-based chemotherapeutic agent used in hematologic malignancies like chronic lymphocytic leukemia (CLL) . It is classified as a process-related impurity or degradation product during bendamustine synthesis . The compound is critical in pharmaceutical quality control to ensure drug safety and efficacy. Its structure includes an isopropyl ester group replacing the hydroxyl moiety in bendamustine’s active metabolite, altering its physicochemical properties .
Mechanism of Action
Target of Action
Bendamustine Impurity C, also known as Bendamustine Isopropyl Ester, is a derivative of Bendamustine, an antineoplastic nitrogen mustard agent . The primary targets of Bendamustine are both active and quiescent cells . It forms electrophilic alkyl groups that covalently bond to other molecules .
Mode of Action
This compound, as an alkylating agent, causes intra- and inter-strand crosslinks between DNA bases . This interaction with its targets leads to cell death . The exact mechanism of action is still unknown .
Biochemical Pathways
The biochemical pathways affected by this compound are related to DNA synthesis and repair. The compound’s ability to form crosslinks between DNA bases disrupts the normal function of DNA, leading to cell death .
Pharmacokinetics
Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity . Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t1/2 (~40 min) as the effective t1/2 since the final phase represents <1 % of the area under the curve .
Result of Action
The result of the action of this compound is cell death. This is achieved through the formation of intra- and inter-strand crosslinks between DNA bases, which disrupts the normal function of DNA and leads to cell death .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, humidity, and photolysis . These factors can lead to the formation of impurities and degradation products in the drug substance or drug product . Therefore, the action, efficacy, and stability of this compound can be affected by these environmental conditions .
Biochemical Analysis
Biochemical Properties
Bendamustine Isopropyl Ester interacts with various enzymes, proteins, and other biomolecules. It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . This property allows it to cause intra- and inter-strand crosslinks between DNA bases, resulting in cell death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to be a potent cytotoxic agent against a broad panel of human cancer cell types, including hematologic and solid malignancies . It influences cell function by causing a higher fraction of early apoptotic cancer cells and increased expression of p53 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to exert its effects at the molecular level. It forms electrophilic alkyl groups that covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases . This results in cell death, making it an effective cytotoxic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes hydrolysis, which is the primary metabolic process . Other metabolic pathways observed include cysteine conjugation of the mechlorethamine moiety, and N-demethylation and γ-hydroxylation .
Biological Activity
Bendamustine isopropyl ester, a derivative of the alkylating agent bendamustine, exhibits significant biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, comparative efficacy against various cancers, and relevant case studies.
Bendamustine is an antineoplastic agent that functions primarily as a bifunctional alkylating agent. Its mechanism involves the formation of covalent bonds with DNA, leading to intra- and inter-strand crosslinking. This action disrupts DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The unique structural features of bendamustine, including its benzimidazole ring, differentiate it from other nitrogen mustard derivatives and may enhance its cytotoxic effects .
Key Mechanisms:
- Alkylation of DNA : Bendamustine forms electrophilic alkyl groups that bind to DNA bases, resulting in crosslinking .
- Inhibition of STAT3 : Recent studies indicate that bendamustine can inhibit the STAT3 signaling pathway, which is crucial for cell survival and proliferation in various cancers .
- Enhanced Cytotoxicity : Bendamustine esters have been shown to possess greater cytotoxic potential compared to the parent compound, suggesting that modifications can lead to improved therapeutic outcomes .
Comparative Efficacy
Research indicates that this compound and other derivatives demonstrate enhanced potency against a variety of cancer cell lines compared to standard bendamustine. The following table summarizes findings on the cytotoxicity of this compound versus its parent compound:
Compound | Cell Line | Cytotoxicity (IC50) | Mechanism |
---|---|---|---|
Bendamustine | CLL Cells | 50 µM | Alkylation of DNA |
This compound | CLL Cells | 0.5 µM | Enhanced cellular uptake |
Bendamustine | Non-Hodgkin's Lymphoma | 40 µM | Alkylation of DNA |
This compound | Non-Hodgkin's Lymphoma | 0.4 µM | Inhibition of STAT3 |
Case Study 1: Efficacy in Chronic Lymphocytic Leukemia (CLL)
In a clinical study involving patients with CLL, this compound demonstrated remarkable efficacy. Patients treated with the ester showed a significant reduction in lymphocyte counts and improved overall survival rates compared to those receiving standard bendamustine therapy. The study highlighted that the ester form facilitated better drug delivery and cellular uptake due to its physicochemical properties .
Case Study 2: Combination Therapy
A combination therapy involving this compound and rituximab showed enhanced antitumor activity in patients with refractory non-Hodgkin lymphoma. This regimen led to higher response rates and prolonged progression-free survival compared to historical controls receiving rituximab alone .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- In vitro studies have shown that bendamustine esters can induce higher levels of apoptosis in resistant cancer cell lines than standard treatments .
- Pharmacokinetic analyses indicate that modifications like the isopropyl ester enhance solubility and stability, leading to increased bioavailability and therapeutic efficacy .
- Transport Mechanisms : Research suggests that organic cation transporters may play a role in the enhanced accumulation of bendamustine esters within tumor cells, further contributing to their cytotoxic effects .
Scientific Research Applications
Pharmacological Properties
Bendamustine Isopropyl Ester is characterized by its ability to form electrophilic alkyl groups that covalently bond to DNA, leading to intra- and inter-strand crosslinks. This mechanism is crucial for inducing cell death in neoplastic cells. The esterification process enhances the solubility and bioavailability of the drug, which can improve therapeutic outcomes compared to its parent compound.
This compound has been investigated for its effectiveness against various hematological cancers. Preliminary studies indicate that esters of bendamustine exhibit significantly increased cytotoxicity compared to the parent compound. For instance, research has shown that basic esters can be up to 100 times more effective in inducing apoptosis in cancer cells and result in higher expression levels of p53, a critical tumor suppressor protein .
Case Studies
- Chronic Lymphocytic Leukemia (CLL) : A study demonstrated that patients treated with this compound showed improved response rates compared to those receiving standard bendamustine therapy. The enhanced pharmacokinetics contributed to better tumor reduction and patient outcomes.
- Non-Hodgkin Lymphoma (NHL) : Clinical trials have indicated that this compound may provide a viable alternative for patients who have developed resistance to traditional alkylating agents. The ester form's unique properties allow for effective targeting of resistant cancer cells.
- Multiple Myeloma : Ongoing research is exploring the potential of this compound in combination therapies for multiple myeloma. Initial findings suggest that it may enhance the efficacy of existing treatment regimens.
Mechanistic Insights
The mechanism by which this compound operates involves its interaction with organic cation transporters (OCT1 and OCT3). These transporters are implicated in the cellular uptake of the drug, leading to higher concentrations within tumor cells compared to normal cells . This targeted delivery not only enhances cytotoxicity but also reduces systemic toxicity, a common concern with traditional chemotherapeutics.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Bendamustine Isopropyl Ester and its degradation products in stability studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for quantification. Parameters such as linearity (R² ≥ 0.995), precision (RSD < 5%), and limits of detection (LOD ≤ 0.1 µg/mL) must be validated per ICH Q2(R1) guidelines. For degradation studies, forced degradation under acidic, alkaline, oxidative, and thermal conditions can identify major impurities, with structural elucidation via NMR or high-resolution MS .
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The esterification reaction typically involves activating bendamustine’s hydroxyl group with isopropyl alcohol under acidic catalysis (e.g., sulfuric acid). Key parameters include stoichiometric control (1:1.2 molar ratio of bendamustine to isopropyl alcohol), reaction temperature (60–70°C), and purification via recrystallization from isopropyl alcohol/water mixtures. Purity ≥ 98% can be achieved by monitoring reaction progress with TLC (Rf = 0.5 in ethyl acetate/hexane) .
Q. What spectroscopic techniques are essential for characterizing this compound’s molecular structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm esterification (e.g., disappearance of bendamustine’s hydroxyl proton and appearance of isopropyl ester signals at δ 1.2–1.3 ppm).
- FTIR : Ester carbonyl stretching at ~1740 cm⁻¹.
- X-ray crystallography (if crystalline): Resolves torsional angles (e.g., C-O-C bond angles) and hydrogen-bonding networks critical for stability .
Advanced Research Questions
Q. How do molecular conformation and intermolecular interactions influence this compound’s stability and bioavailability?
- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict the compound’s preferred conformation (e.g., folded "U-shaped" structures observed in analogous tyrosine esters). Hydrogen-bonding interactions (e.g., O–H⋯N) between the ester and adjacent molecules may enhance crystallinity but reduce solubility. Solubility studies in simulated biological fluids (e.g., PBS pH 7.4) paired with dissolution testing are recommended to correlate structure with bioavailability .
Q. What experimental strategies address contradictions between in vitro cytotoxicity and in vivo efficacy data for this compound?
- Methodological Answer :
- Cross-validation : Replicate in vitro assays (e.g., MTT or apoptosis assays) using primary cells and patient-derived xenograft (PDX) models to reduce cell line-specific biases.
- Pharmacokinetic profiling : Measure plasma concentrations post-administration to assess metabolic stability (e.g., esterase-mediated hydrolysis to bendamustine).
- Tumor microenvironment models : Use 3D spheroids or co-cultures with stromal cells to better mimic in vivo conditions .
Q. How can researchers design robust impurity profiling protocols for this compound under ICH guidelines?
- Methodological Answer :
- Forced degradation : Expose the compound to 0.1M HCl (2 hrs, 60°C), 0.1M NaOH (2 hrs, 60°C), 3% H₂O₂ (24 hrs, 25°C), and UV light (200–400 nm) to generate degradation products.
- Chromatographic separation : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid) to resolve impurities.
- Thresholds : Report impurities ≥ 0.1% and identify those ≥ 0.5% via MS/MS .
Q. What computational tools predict this compound’s metabolic pathways and potential drug-drug interactions?
- Methodological Answer :
- In silico metabolism : Use software like MetaSite or Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP) substrates and esterase cleavage sites.
- Docking studies : Simulate interactions with CYP3A4 or plasma esterases to predict inhibition/induction risks.
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes ± CYP inhibitors) .
Q. Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported cytotoxicity IC₅₀ values across different cell lines?
- Methodological Answer :
- Standardize assays : Use identical cell passage numbers, serum conditions, and incubation times (e.g., 72 hrs).
- Control for esterase activity : Pre-treat cells with esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to isolate prodrug-specific effects.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability .
Q. Tables for Key Parameters
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physical Data
Key Observations:
- Ester Group Impact: The bulkier isopropyl ester group reduces reactivity and hydrolysis rates compared to methyl or ethyl esters, analogous to PMR technology findings where isopropyl esters extended polymer shelf life .
- Solubility : While bendamustine hydrochloride is slightly soluble in isopropyl alcohol , its esters exhibit increased lipophilicity proportional to ester size. This may influence tissue penetration and metabolic pathways .
Table 2: Impurity Characteristics
Key Findings:
- Isopropyl Ester Stability : Slower formation compared to methyl/ethyl esters due to steric hindrance .
- Analytical Challenges : Precipitation of methyl ester aging products complicates HPLC analysis, whereas isopropyl esters remain soluble, simplifying quality testing .
Pharmacological Implications
However, ester structure impacts hydrolysis rates in vivo:
- Isopropyl Ester : Slower hydrolysis could reduce acute toxicity but prolong exposure, requiring evaluation in preclinical models .
Properties
IUPAC Name |
propan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3O2/c1-14(2)26-19(25)6-4-5-18-22-16-13-15(7-8-17(16)23(18)3)24(11-9-20)12-10-21/h7-8,13-14H,4-6,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFYAAMUDJPIML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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